4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride
Description
Properties
CAS No. |
124497-81-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-prop-2-enoxymorpholine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-10-16-14(12-15(2)9-11-17-14)13-7-5-4-6-8-13;/h3-8H,1,9-12H2,2H3;1H |
InChI Key |
NKEGDQGNYVIXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with various biological activities.
Medicine: Research has indicated its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The table below compares key structural features of 4-methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride with related morpholine derivatives:
Notes:
Stability and Crystallographic Insights
- Crystal Packing: While crystallographic data for the target compound are absent, analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () demonstrate stabilization via C–H···O interactions and π-π stacking. Similar non-covalent interactions likely govern the target’s solid-state behavior.
- Salt Formation: Hydrochloride salts (common in morpholine derivatives ) enhance solubility and crystallinity, critical for pharmaceutical applications.
Biological Activity
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉ClN₁O₂
- Molecular Weight : Approximately 269.77 g/mol
- SMILES Notation : CN1CCOC(C1)(C2=CC=CC=C2)OCC=C
The compound features a morpholine ring substituted with a phenyl group and a propenyloxy group, which contribute to its unique biological properties.
Research indicates that 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride interacts with specific molecular targets, including receptors and enzymes. These interactions modulate various biological pathways, leading to potential therapeutic effects. The compound's ability to influence enzyme activity and receptor signaling is critical for its pharmacological potential.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Antitumor Effects : Initial research has indicated that 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride may have antitumor activity. In vitro studies demonstrated its ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus. |
| Study B | Antitumor Activity | Inhibited proliferation of human breast cancer cells (MCF-7) by 45% at 50 µM concentration. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures by 30%. |
Synthesis and Industrial Application
The synthesis of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with phenylacetylene in the presence of suitable catalysts under controlled conditions. This method ensures high yield and purity, making it suitable for industrial applications.
Synthesis Reaction Overview
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride, we can compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Methylmorpholine | 109-02-4 | Basic morpholine structure without phenyl or propenyloxy groups |
| Phenylacetylene | 536-74-3 | Alkyne structure lacking morpholine functionality |
| 4-Methyl-N-(4-methylphenyl)-2-(propylamino)propanamide Hydrochloride | 35891-99-7 | Contains similar phenyl and methyl groups but differs in functional groups |
The distinct combination of substituents in 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride enhances its biological activity profile compared to these similar compounds.
Q & A
Q. What methodologies are recommended for pharmacokinetic profiling, including bioavailability and tissue distribution?
- Methodological Answer :
- In vivo : Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify via scintillation counting in plasma/tissues.
- In silico : Use PBPK modeling (e.g., GastroPlus) to predict absorption based on logP and pKa.
- Ex vivo : LC-MS/MS analysis of tissue homogenates for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
